molecular formula C10H6BrClN2 B1373932 5-Bromo-2-chloro-4-phenyl-pyrimidine CAS No. 870722-92-2

5-Bromo-2-chloro-4-phenyl-pyrimidine

Cat. No.: B1373932
CAS No.: 870722-92-2
M. Wt: 269.52 g/mol
InChI Key: WCAUJFFEFQWJOZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-phenyl-pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, chlorine, and phenyl substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-phenyl-pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-chloro-4-phenyl-pyrimidine using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as acetonitrile or dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-phenyl-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like toluene or ethanol.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

  • Substituted pyrimidines with various functional groups.
  • Coupled products with extended aromatic systems.
  • Oxidized or reduced derivatives with altered electronic properties.

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-4-phenyl-pyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. It is also used in the development of materials with specific electronic and optical properties .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloro-4-phenyl-pyrimidine is unique due to the combination of bromine, chlorine, and phenyl substituents, which confer specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the development of pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

5-bromo-2-chloro-4-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAUJFFEFQWJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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